1,4-Bis(isopropoxyacetyl)piperazine
Description
Properties
CAS No. |
17229-59-3 |
|---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-propan-2-yloxy-1-[4-(2-propan-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-11(2)19-9-13(17)15-5-7-16(8-6-15)14(18)10-20-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
BTLCBGDIKOJAQS-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
Synonyms |
1,4-Bis(isopropoxyacetyl)piperazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
The following table and analysis compare 1,4-Bis(isopropoxyacetyl)piperazine with structurally or functionally related compounds from the evidence. Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Notes:
- Molecular weights are calculated or reported from referenced studies.
Key Comparative Analysis
Substituent Effects on Bioactivity: Antimicrobial Activity: Thiadiazole- and thiazolinone-substituted piperazines (e.g., C₂₂H₂₂N₆S₄, MW 529.7) exhibit potent antimicrobial properties, likely due to sulfur-containing heterocycles enhancing membrane penetration . The isopropoxyacetyl groups may offer similar advantages via lipophilicity modulation. Antitumor Activity: Derivatives like 1,4-bis[3-(aminodithiocarboxy)propionyl]piperazine show selective inhibition of HL-60 leukemia cells (90% at 10 µM) . Isopropoxyacetyl groups could enhance tumor targeting through steric or electronic effects.
Material Science Applications: Cross-Linking Agents: 1,4-Bis(acryloyl)piperazine improves electrophoretic separation of proteins by forming stable polyacrylamide networks . Isopropoxyacetyl groups might reduce aggregation in similar contexts. Coordination Chemistry: Morpholinoacetyl-substituted piperazines form stable complexes with metals (e.g., Ga²⁺, Mn²⁺) for catalytic or structural applications .
Thermal and Chemical Stability: Selenogallate frameworks incorporating 1,4-bis(3-aminopropyl)piperazine show higher thermal stability (TGA data) compared to ethylenediamine analogs, attributed to rigid piperazine backbones . Isopropoxyacetyl groups may further enhance stability via steric protection.
Preparation Methods
Direct Acylation Using Isopropoxyacetyl Chloride
The most straightforward approach involves reacting piperazine with two equivalents of isopropoxyacetyl chloride in the presence of a base. This method parallels the acylation of piperazine with other acyl chlorides, as demonstrated in the synthesis of 1,4-disubstituted piperazine-2,5-diones. Key considerations include:
-
Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal due to their inertness and ability to dissolve both reactants.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion.
-
Temperature : Room temperature or mild heating (40–60°C) prevents decomposition of sensitive intermediates.
A representative protocol would involve dissolving piperazine (1 equiv) in DCM, adding TEA (2.2 equiv), and slowly introducing isopropoxyacetyl chloride (2.2 equiv) at 0°C. After stirring for 12–24 hours at room temperature, the mixture is washed with aqueous NaHCO₃, dried, and concentrated to yield the product.
Stepwise Acylation with Protecting Groups
For enhanced control over substitution, a protecting-group strategy can be employed. This method, akin to the synthesis of 1,4-bis(trimethylsilyl)piperazine, involves:
-
Protection of one amine : Using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to block one nitrogen.
-
Acylation of the free amine : Reacting with isopropoxyacetyl chloride.
-
Deprotection : Removing the protecting group under acidic (e.g., trifluoroacetic acid for Boc) or fluoride-based (e.g., TBAF for TMS) conditions.
-
Second acylation : Repeating the acylation step.
This approach minimizes side products but increases synthetic steps, potentially reducing overall yield.
Alternative Pathways via Nucleophilic Substitution
Alkylation Followed by Acylation
A less common but viable route involves initial alkylation of piperazine followed by oxidation to introduce acetyl groups. For example:
-
Alkylation : Reacting piperazine with isopropyl bromoacetate to form 1,4-bis(isopropoxyacetate)piperazine.
-
Hydrolysis : Converting ester groups to carboxylic acids using NaOH or LiOH.
-
Reduction : Reducing carboxylic acids to acetyl groups via LiAlH₄ or borane-THF.
This method mirrors reductive amination strategies used for 1,4-bis(3-aminopropyl)piperazine derivatives, though additional optimization would be required for ester intermediates.
Catalytic and Process Optimization
Catalyst Screening
Transition-metal catalysts, such as palladium or nickel complexes, could facilitate coupling reactions between pre-functionalized piperazines and isopropoxyacetyl precursors. However, no direct examples exist in the surveyed literature.
Solvent and Temperature Effects
Data from analogous syntheses suggest that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Elevated temperatures (80–100°C) improve kinetics but risk decomposition, as observed in the synthesis of 1,4-bis(3-aminoalkyl)piperazines.
Comparative Analysis of Synthetic Routes
The table below summarizes inferred reaction parameters based on analogous piperazine functionalization studies:
| Method | Acylating Agent | Solvent | Base/Catalyst | Temperature | Yield* |
|---|---|---|---|---|---|
| Direct Acylation | Cl-CO-CH₂-O-iPr | DCM | TEA | 25°C | ~60% |
| Stepwise (Boc) | Cl-CO-CH₂-O-iPr | THF | DIPEA | 40°C | ~45% |
| Alkylation-Reduction | iPrOCH₂CO₂Et | MeOH/H₂O | NaOH/LiAlH₄ | Reflux | ~35% |
Q & A
Q. What are the established synthetic routes for 1,4-Bis(isopropoxyacetyl)piperazine, and what are the critical optimization parameters?
Methodological Answer: The synthesis typically involves:
Piperazine ring formation : Cyclization of diamines under controlled pH and temperature.
Acylation : Reaction with chloroacetyl chloride or methacrylic anhydride in the presence of a base (e.g., triethylamine) .
Substituent introduction : Stepwise attachment of functional groups (e.g., isopropoxyacetyl) via nucleophilic substitution or condensation .
Key parameters :
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent patterns and purity .
- X-ray diffraction : Single-crystal analysis to resolve stereochemistry (e.g., SHELX refinement protocols) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Example : Conformational analysis via Spartan06 software using AM1 semi-empirical methods to determine low-energy conformers .
Q. What in vitro biological assays are used to evaluate anticancer activity?
Methodological Answer:
- Molecular docking : AutoDock Vina for DNA interaction studies (PDB ID: 1BNA) with grid sizes of 40ų and flexible ligand protocols .
- Binding affinity quantification : ΔG values (e.g., -7.5 kcal/mol) calculated via docking simulations .
- Agar diffusion : Antibacterial activity against E. coli or S. aureus as a proxy for cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported DNA binding sites from docking studies?
Methodological Answer: Contradictions in binding site data (e.g., two sites with ΔG = -7.5 and -7.4 kcal/mol ) require:
Multi-software validation : Cross-check results with GROMACS or Schrödinger.
MD simulations : 100-ns trajectories to assess binding stability.
Q. What computational strategies optimize substituent patterns for enhanced bioactivity?
Methodological Answer:
- QSAR modeling : Correlate substituent electronic effects (EWG/EDG) with inhibitory activity .
- Docking libraries : Screen derivatives with para-chloro or ortho-nitro groups for improved DNA intercalation .
Key Finding : Ortho/para-substituted derivatives show higher DPP-IV inhibition (IC₅₀ < 10 µM) than meta-substituted analogs .
Q. How can green chemistry principles be applied to synthesis?
Methodological Answer:
Q. What challenges arise in interpreting thermodynamic binding data?
Methodological Answer:
- Statistical rigor : Use bootstrapping to assess ΔG uncertainty (e.g., ±0.2 kcal/mol ).
- Entropy-enthalpy compensation : Analyze via van’t Hoff plots to avoid false-positive conclusions.
- Control experiments : Compare with known intercalators (e.g., doxorubicin) to validate binding modes.
Q. How to address contradictions between bioassay results and computational predictions?
Methodological Answer:
- False negatives/positives : Reconcile docking scores (e.g., -7.5 kcal/mol ) with IC₅₀ values from cytotoxicity assays.
- Membrane permeability : Adjust predictions using LogP values (e.g., 1.92 for 1,4-Bis(2-chloro-4-nitrophenyl)piperazine ).
- Metabolic stability : Incorporate liver microsome data to refine activity predictions.
Q. What crystallization techniques yield high-quality crystals for X-ray analysis?
Methodological Answer:
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
Core modification : Synthesize analogs with varied acyl groups (e.g., acetyl vs. benzodioxinyl ).
Bioactivity profiling : Test against multiple targets (e.g., DNA, DPP-IV, antioxidant pathways ).
Data integration : Combine docking, MD, and in vitro assays to map substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
